molecular formula C18H21F3N4O B2798131 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034201-46-0

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

Numéro de catalogue: B2798131
Numéro CAS: 2034201-46-0
Poids moléculaire: 366.388
Clé InChI: TXTUYGVPFIALBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a piperidine core substituted with a 5-methyl-1H-pyrazol-3-yl group at the 1-position and an acetamide side chain bearing a 3-(trifluoromethyl)phenyl moiety.

Propriétés

Numéro CAS

2034201-46-0

Formule moléculaire

C18H21F3N4O

Poids moléculaire

366.388

Nom IUPAC

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H21F3N4O/c1-12-9-16(24-23-12)25-7-5-15(6-8-25)22-17(26)11-13-3-2-4-14(10-13)18(19,20)21/h2-4,9-10,15H,5-8,11H2,1H3,(H,22,26)(H,23,24)

Clé InChI

TXTUYGVPFIALBD-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F

Solubilité

not available

Origine du produit

United States

Activité Biologique

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide, a compound featuring a pyrazole and piperidine structure, has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18H21F3N4O
  • Molecular Weight : 368.38 g/mol

This compound's structure includes a trifluoromethyl group, which often enhances biological activity by improving binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole and piperidine moieties are believed to play significant roles in modulating enzyme activities and receptor interactions.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It could act as a ligand for certain receptors, altering signaling pathways associated with inflammation, cancer progression, or other diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide. For instance:

  • Cell Line Studies : Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). For example, a derivative demonstrated an IC50 value of 0.62 μM against HepG2 cells, surpassing the efficacy of Sorafenib (IC50 = 1.62 μM) .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • In Vivo Studies : Animal models treated with similar compounds showed reduced levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 2 μg/ml against Gram-positive bacteria such as Staphylococcus aureus .

Data Tables

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerHepG20.62 μM
AnticancerMCF7Not specified
Anti-inflammatoryMouse ModelReduced cytokinesNot specified
AntimicrobialStaphylococcus aureus2 μg/ml

Case Studies and Research Findings

  • Study on HepG2 Cells : A study demonstrated that a related compound induced G2/M phase arrest in HepG2 cells, leading to apoptosis. This suggests that the compound may inhibit cancer cell proliferation through cell cycle modulation .
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
  • Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions, starting from readily available precursors like hydrazine and β-diketones for pyrazole formation, followed by piperidine ring closure .

Comparaison Avec Des Composés Similaires

Structural Analogues

Benzothiazole-Based Acetamides ()
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide: Shares the trifluoromethylphenyl-acetamide motif but replaces the piperidine-pyrazole system with a benzothiazole ring. Benzothiazole derivatives are known for antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to the target compound .
  • N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide : Features a trimethoxyphenyl group instead of trifluoromethylphenyl, which may alter target selectivity due to differences in electron-withdrawing/donating effects .
Piperidine/Piperazine-Containing Acetamides ()
  • [4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone (CID-24791139): Contains a similar trifluoromethylphenyl-piperidine-pyrazole scaffold but replaces the acetamide with a methanone group. This modification may reduce hydrogen-bonding capacity, affecting target binding .
  • AMG 517 (): N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide.
  • Compound 16 (): N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidin-4-yl)amino)acetamide. Shares a trifluoromethylphenyl-piperazine-acetamide backbone, indicating possible relevance in oncology or inflammation pathways .
Other Acetamide Derivatives ()
  • Dorsilurin K and Mangostin () : Natural products with antiviral docking scores. Their structural dissimilarity highlights the unique synthetic design of the target compound for specific applications .
  • Goxalapladib () : A naphthyridine-based acetamide with trifluoromethyl groups, used in atherosclerosis. Demonstrates how acetamide scaffolds are versatile in addressing diverse diseases .

Pharmacological and Functional Comparisons

Table 1: Key Structural and Hypothetical Functional Differences
Compound Name Core Structure Key Substituents Hypothetical Target/Activity
Target Compound Piperidine-pyrazole-acetamide 3-(Trifluoromethyl)phenyl, 5-methylpyrazole Kinases, ion channels
CID-24791139 Piperidine-pyrazole-methanone Hydroxymethyl, trifluoromethylphenyl Enzyme inhibition
AMG 517 Benzothiazole-pyrimidine-acetamide Trifluoromethylphenyl, pyrimidine Kinase inhibition (e.g., ALK)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole-acetamide Trifluoromethylphenyl, benzothiazole Antimicrobial, anticancer
Compound 16 Piperazine-pyrimidine-acetamide Trifluoromethylphenyl, dioxopiperidin Oncology (e.g., cereblon modulation)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of pyrazole-piperidine intermediates with activated acetamide derivatives. For example, acetylation of arylacetic acids using acetic anhydride or acetyl chloride under inert atmospheres (e.g., nitrogen) at 60–80°C ensures minimal side reactions . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., K₂CO₃) to improve yields . Purity (>95%) can be achieved via column chromatography or recrystallization .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (to verify proton environments and carbon frameworks), IR spectroscopy (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), and LC-MS (for molecular weight validation). Elemental analysis ensures stoichiometric consistency . Cross-referencing with PubChem’s computed InChI and SMILES data (e.g., InChIKey: XNWSCRBBJPWNPB-UHFFFAOYSA-N) provides additional validation .

Q. What strategies address poor solubility in biological assays?

  • Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Structural analogs with polar substituents (e.g., sulfonyl or hydroxyl groups) may improve hydrophilicity . Pre-formulation studies using dynamic light scattering (DLS) or differential scanning calorimetry (DSC) can identify stable polymorphs .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound?

  • Methodological Answer : Employ PASS (Prediction of Activity Spectra for Substances) software to forecast antimicrobial or anti-inflammatory potential based on structural motifs (e.g., trifluoromethylphenyl groups). Molecular docking (e.g., AutoDock Vina) against targets like COX-2 or bacterial enzymes can validate binding affinities. Use quantum chemical calculations (e.g., DFT) to map electrostatic potentials and H-bonding sites .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, endotoxin levels). Standardize protocols:

  • Use isogenic cell lines and controls (e.g., LPS for inflammation models).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Compare IC₅₀ values across multiple replicates and orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Systematically modify:

  • Pyrazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Piperidine ring : Explore N-alkylation or sp³-hybridized analogs to modulate blood-brain barrier permeability.
  • Acetamide linker : Replace with sulfonamide or urea to alter pharmacokinetics . Biological evaluation of analogs (e.g., anti-inflammatory vs. antimicrobial) identifies critical pharmacophores .

Q. What advanced techniques characterize metabolic stability and degradation pathways?

  • Methodological Answer : Use LC-HRMS/MS with hepatocyte microsomes to identify Phase I/II metabolites. Stable isotope labeling (e.g., ¹⁴C-acetamide) tracks degradation products. Computational tools like Meteor (Lhasa Ltd.) predict oxidative hotspots (e.g., piperidine N-dealkylation) .

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